1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Overview
Description
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a unique organosilicon compound It belongs to the class of silatranes, which are known for their tricyclic structure and the presence of a silicon atom coordinated to nitrogen and oxygen atoms
Preparation Methods
The synthesis of 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with iodine or iodine-containing reagents. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction
Chemical Reactions Analysis
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The silicon atom in the compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen peroxide or lithium aluminum hydride.
Addition Reactions: The compound can undergo addition reactions with alkenes or alkynes in the presence of catalysts like palladium or platinum.
Scientific Research Applications
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Organic Synthesis: It is used as a reagent for the synthesis of other organosilicon compounds, particularly in the formation of 1-substituted silatranes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Activity:
Mechanism of Action
The mechanism of action of 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Comparison with Similar Compounds
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other silatranes, such as:
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound has a phenyl group instead of an iodine atom and exhibits different reactivity and applications.
1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane:
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound has a methoxy group, which affects its reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various applications.
Properties
CAS No. |
33446-83-2 |
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Molecular Formula |
C6H12INO3Si |
Molecular Weight |
301.15 g/mol |
IUPAC Name |
1-iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12INO3Si/c7-12-9-4-1-8(2-5-10-12)3-6-11-12/h1-6H2 |
InChI Key |
WKADZHNQCMVPAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)I |
Origin of Product |
United States |
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